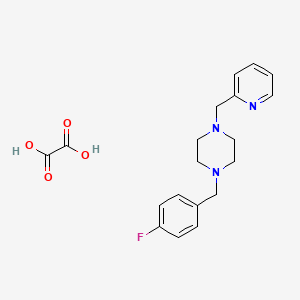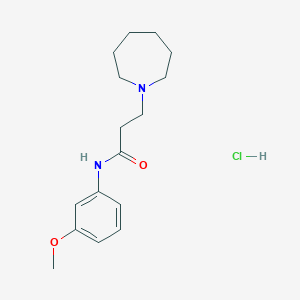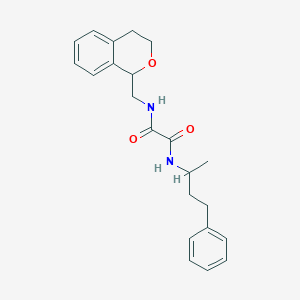
1-(3-bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate
Overview
Description
1-(3-bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate is not yet fully understood. However, studies have suggested that it may exert its antitumor effects by inhibiting the activity of certain enzymes that are involved in cell proliferation. Additionally, it has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. Furthermore, it has been demonstrated to have low toxicity in mammalian cells, making it a potentially safe therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. Additionally, its low toxicity in mammalian cells makes it a potentially safe compound for therapeutic use. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Future Directions
There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate. One such direction is the investigation of its potential as a therapeutic agent for various types of cancer. Additionally, it may be studied further as a drug delivery system for targeted drug delivery. Furthermore, the synthesis method of this compound may be optimized to improve its solubility in water and increase its efficacy in certain applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents and drug delivery systems.
Scientific Research Applications
1-(3-bromo-4-methoxybenzyl)-4-(2-nitrobenzyl)piperazine oxalate has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit antitumor, antibacterial, and antifungal properties. Furthermore, it has been investigated for its potential as a drug delivery system due to its ability to penetrate cell membranes.
properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3.C2H2O4/c1-26-19-7-6-15(12-17(19)20)13-21-8-10-22(11-9-21)14-16-4-2-3-5-18(16)23(24)25;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVYVIGHHZYVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3943059.png)
![1-methyl-2-oxo-2-phenylethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3943067.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3943072.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B3943079.png)
![3-acetyl-1-(4-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3943089.png)

![2-methyl-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3943101.png)


![N-(4-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3943120.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]ethanamine](/img/structure/B3943135.png)

![3-{[4-(4-chlorophenoxy)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B3943154.png)